molecular formula C24H21FN2O2 B7698554 1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

カタログ番号 B7698554
分子量: 388.4 g/mol
InChIキー: IGKVVUAEAAMVEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer and autoimmune diseases. This compound has been extensively studied in recent years, and its mechanism of action and therapeutic potential have been well documented.

作用機序

1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide works by selectively inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways that promote cancer cell growth and survival. BTK is a member of the Tec family of non-receptor tyrosine kinases, which play a crucial role in the development and function of B cells and other immune cells. By inhibiting BTK activity, this compound can block the signaling pathways that promote cancer cell growth and survival, leading to tumor regression and improved patient outcomes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects, which may make it useful in treating autoimmune diseases such as rheumatoid arthritis and lupus. This compound has also been shown to have minimal toxicity in preclinical studies, which is a promising sign for its potential use in humans.

実験室実験の利点と制限

One of the main advantages of 1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its selectivity for BTK, which makes it a promising candidate for cancer and autoimmune disease treatments. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some applications. Additionally, this compound is still in the early stages of clinical development, and more research is needed to fully understand its safety and efficacy in humans.

将来の方向性

There are several future directions for research on 1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is the development of more potent and selective BTK inhibitors that can overcome the limitations of this compound. Another area of interest is the combination of this compound with other cancer drugs to improve its efficacy and reduce the risk of drug resistance. Finally, more research is needed to fully understand the safety and efficacy of this compound in humans, and to identify the patient populations that are most likely to benefit from this treatment.

合成法

1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis begins with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting compound is then reacted with 3-methyl-1-butanol to form 4-methylbenzoyl-3-methylbutyl ester. The ester is then reacted with 2-amino-1,2,3,4-tetrahydroquinoline to form the final product, this compound.

科学的研究の応用

1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The compound has shown promising results in treating various types of cancer, including lymphoma, leukemia, and solid tumors. This compound works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways that promote cancer cell growth and survival. In addition to its anti-cancer properties, this compound has also shown potential in treating autoimmune diseases such as rheumatoid arthritis and lupus.

特性

IUPAC Name

N-(2-fluorophenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2/c1-16-8-10-17(11-9-16)24(29)27-14-4-5-18-15-19(12-13-22(18)27)23(28)26-21-7-3-2-6-20(21)25/h2-3,6-13,15H,4-5,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKVVUAEAAMVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。